molecular formula C23H24N4O3S B2841059 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-61-4

5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2841059
CAS No.: 941243-61-4
M. Wt: 436.53
InChI Key: BSVDPFNPVXIJNA-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine sulfonyl group, and a benzyl(methyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an appropriate amine under acidic or basic conditions.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a phenyl group with piperidine sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzyl(methyl)amino Group: The final step includes the alkylation of the oxazole ring with benzyl(methyl)amine, often using a suitable alkylating agent like benzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: N-oxides of the benzyl(methyl)amino group.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole ring and sulfonyl groups.

Mechanism of Action

The mechanism by which 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or ionic interactions, while the oxazole ring can participate in π-π stacking interactions. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Benzyl(methyl)amino]-2-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
  • 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is unique due to the presence of the piperidine sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct candidate for various applications.

Properties

IUPAC Name

5-[benzyl(methyl)amino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-26(17-18-8-4-2-5-9-18)23-21(16-24)25-22(30-23)19-10-12-20(13-11-19)31(28,29)27-14-6-3-7-15-27/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVDPFNPVXIJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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